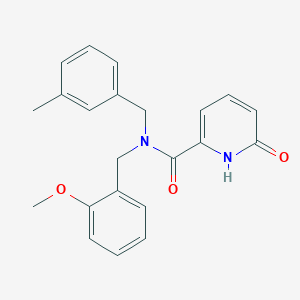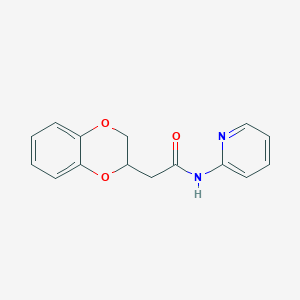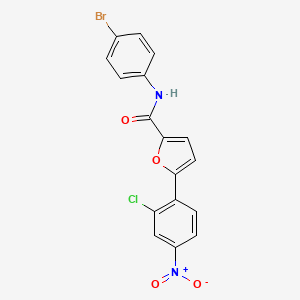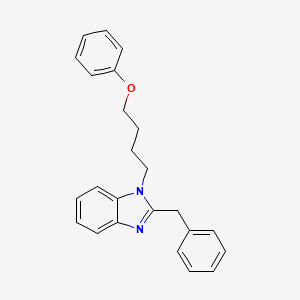![molecular formula C18H21ClN2O4 B4080422 ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate](/img/structure/B4080422.png)
ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate
Overview
Description
Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate, also known as CPP-109, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP-109 is a derivative of a naturally occurring compound called GABA, which is an inhibitory neurotransmitter in the central nervous system. CPP-109 has been found to have promising results in the treatment of various neurological disorders, such as addiction and depression.
Mechanism of Action
Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate acts as an inhibitor of the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate increases the levels of GABA in the brain, leading to a decrease in the activity of dopamine, a neurotransmitter associated with addiction and reward. This mechanism of action makes ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate a promising candidate for the treatment of addiction.
Biochemical and Physiological Effects
ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate has been found to have various biochemical and physiological effects in the brain. It increases the levels of GABA in the brain, leading to a decrease in the activity of dopamine, a neurotransmitter associated with addiction and reward. This decrease in dopamine activity can lead to a decrease in drug-seeking behavior and a reduction in the reinforcing effects of drugs of abuse. ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate has also been found to have antidepressant effects, possibly due to its ability to increase GABA levels in the brain.
Advantages and Limitations for Lab Experiments
Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate has several advantages for lab experiments. It is a highly potent and selective inhibitor of GABA transaminase, making it a valuable tool for studying the effects of GABA on various physiological and behavioral processes. However, one limitation of ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate is its poor solubility in water, which can make it difficult to administer in certain experimental paradigms.
Future Directions
There are several future directions for research on ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate. One area of interest is the potential use of ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate in the treatment of other neurological disorders, such as anxiety and schizophrenia. Another area of interest is the development of more soluble forms of ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate, which would make it easier to administer in experimental paradigms. Finally, there is a need for further research on the long-term effects of ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate on brain function and behavior.
Scientific Research Applications
Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in the treatment of addiction and depression. It has been found to be a potent inhibitor of the enzyme that breaks down GABA in the brain, leading to an increase in GABA levels and a decrease in the activity of dopamine, a neurotransmitter associated with addiction and reward. This mechanism of action makes ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate a promising candidate for the treatment of addiction to various substances, such as cocaine, alcohol, and opioids.
properties
IUPAC Name |
ethyl 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4/c1-2-25-18(24)12-4-3-9-20(11-12)15-10-16(22)21(17(15)23)14-7-5-13(19)6-8-14/h5-8,12,15H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEKBXVEFQKKCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]benzoate](/img/structure/B4080341.png)

![N-(4-{[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4080348.png)
![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methoxy-3-nitrobenzenesulfonamide](/img/structure/B4080349.png)
![2-methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl propionate](/img/structure/B4080357.png)
![methyl 2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate](/img/structure/B4080364.png)

![isopropyl 5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4080386.png)
![N-1,3-benzothiazol-2-yl-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4080393.png)

![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4080415.png)

![methyl (1-(1,3-benzothiazol-2-yl)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate](/img/structure/B4080443.png)
![ethyl 4-(aminocarbonyl)-3-methyl-5-[(2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanoyl)amino]-2-thiophenecarboxylate](/img/structure/B4080447.png)